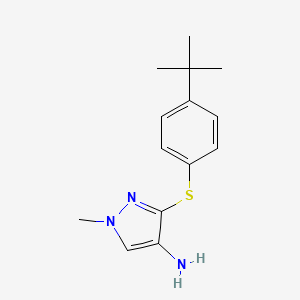![molecular formula C12H15NO4S2 B6644675 3-[Bis(prop-2-enyl)sulfamoyl]-4-methylthiophene-2-carboxylic acid](/img/structure/B6644675.png)
3-[Bis(prop-2-enyl)sulfamoyl]-4-methylthiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Bis(prop-2-enyl)sulfamoyl]-4-methylthiophene-2-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a sulfonamide derivative that possesses unique properties, making it an attractive candidate for use in different scientific areas.
Mécanisme D'action
The mechanism of action of 3-[Bis(prop-2-enyl)sulfamoyl]-4-methylthiophene-2-carboxylic acid is not fully understood. However, it is believed that the compound works by inhibiting the activity of enzymes and proteins involved in various physiological processes. The sulfonamide group in the compound is known to bind with metal ions, which may contribute to its activity as a metalloenzyme inhibitor.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory effects by inhibiting the activity of cyclooxygenase enzymes. It has also been found to possess anti-cancer properties by inducing apoptosis in cancer cells. The compound has also been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. Moreover, it has been found to exhibit antioxidant activity, which may contribute to its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[Bis(prop-2-enyl)sulfamoyl]-4-methylthiophene-2-carboxylic acid in lab experiments include its ease of synthesis, high yield, and unique properties. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several potential future directions for the study of 3-[Bis(prop-2-enyl)sulfamoyl]-4-methylthiophene-2-carboxylic acid. These include further investigations into its mechanism of action, potential applications in drug discovery, and the development of metal complexes for catalysis and other chemical reactions. Additionally, the compound's potential as a therapeutic agent for various diseases and conditions should be explored further.
In conclusion, this compound is a sulfonamide derivative that possesses unique properties, making it an attractive candidate for use in various scientific fields. Its potential applications in drug discovery, catalysis, and therapeutic agent development make it a promising compound for future research.
Méthodes De Synthèse
The synthesis of 3-[Bis(prop-2-enyl)sulfamoyl]-4-methylthiophene-2-carboxylic acid involves the reaction of 2-amino-4-methylthiophene-3-carboxylic acid with propargyl bromide and sodium hydride in the presence of dimethylformamide. The product is then treated with sulfuryl chloride and ammonia to obtain the final compound. This method has been optimized to produce high yields of the compound with minimal by-products.
Applications De Recherche Scientifique
3-[Bis(prop-2-enyl)sulfamoyl]-4-methylthiophene-2-carboxylic acid has been studied extensively for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has also been shown to inhibit the activity of enzymes such as carbonic anhydrase, which is involved in various physiological processes. Moreover, it has been used as a ligand in metal complexes, which have shown promising results in catalysis and other chemical reactions.
Propriétés
IUPAC Name |
3-[bis(prop-2-enyl)sulfamoyl]-4-methylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S2/c1-4-6-13(7-5-2)19(16,17)11-9(3)8-18-10(11)12(14)15/h4-5,8H,1-2,6-7H2,3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIOWJMHBULITA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1S(=O)(=O)N(CC=C)CC=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]-ethylamino]butanoic acid](/img/structure/B6644594.png)
![1,2-dimethyl-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]imidazole-4-sulfonamide](/img/structure/B6644605.png)
![2-Methyl-3-[(6-methylsulfonylpyridin-3-yl)amino]-3-oxopropanoic acid](/img/structure/B6644618.png)



![3-[(5,6-Diethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid](/img/structure/B6644642.png)
![N-[(3-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine](/img/structure/B6644657.png)


![[6,6-Dimethyl-4-[(5-methylpyridin-3-yl)methyl]morpholin-2-yl]methanol](/img/structure/B6644679.png)
![[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-6-methylmorpholin-2-yl]methanol](/img/structure/B6644686.png)
![[3-Methyl-1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-2-yl]methanol](/img/structure/B6644688.png)

